molecular formula C8H12ClN3 B1380665 2-Tert-butyl-6-chloropyrimidin-4-amine CAS No. 1070217-33-2

2-Tert-butyl-6-chloropyrimidin-4-amine

Cat. No.: B1380665
CAS No.: 1070217-33-2
M. Wt: 185.65 g/mol
InChI Key: JQWWSYDTJRDYLT-UHFFFAOYSA-N
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Description

2-Tert-butyl-6-chloropyrimidin-4-amine is a versatile chemical compound utilized in scientific research due to its diverse applications. This compound offers immense potential in areas such as drug discovery, material science, and organic synthesis.

Preparation Methods

The synthetic routes and reaction conditions for 2-Tert-butyl-6-chloropyrimidin-4-amine are detailed in various chemical databases. Industrial production methods typically involve the use of specific reagents and controlled conditions to ensure the purity and yield of the compound .

Chemical Reactions Analysis

2-Tert-butyl-6-chloropyrimidin-4-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are documented in chemical literature, and the major products formed from these reactions are of significant interest in organic synthesis .

Scientific Research Applications

This compound is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications range from drug discovery to material science, making it a valuable tool for further exploration .

Mechanism of Action

The mechanism by which 2-Tert-butyl-6-chloropyrimidin-4-amine exerts its effects involves specific molecular targets and pathways. Detailed studies on its mechanism of action are available in scientific literature, highlighting its role in various biochemical processes .

Comparison with Similar Compounds

2-Tert-butyl-6-chloropyrimidin-4-amine can be compared with other similar compounds, such as 4-Pyrimidinamine, 6-chloro-2-(methylthio)- and 5-Pyrimidinamine, 2-chloro-4,6-dimethyl-. These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications .

Properties

IUPAC Name

2-tert-butyl-6-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-8(2,3)7-11-5(9)4-6(10)12-7/h4H,1-3H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWWSYDTJRDYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070217-33-2
Record name 2-tert-butyl-6-chloropyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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